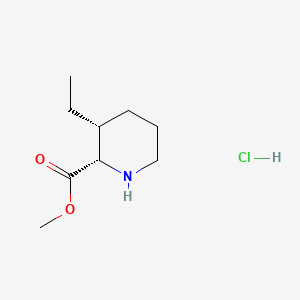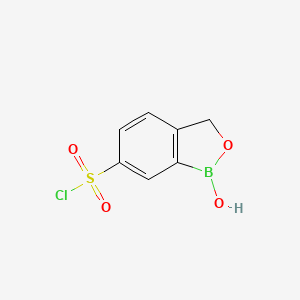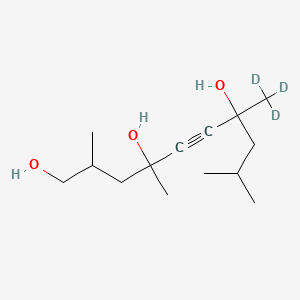
tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, also known as TBEDC, is a carboxylate derivative of tert-butyl oxazolidine that has been studied for its potential in a variety of scientific and medical applications. TBEDC is a chiral compound with two enantiomers, the (R)- and (S)-forms, that can be separated and used separately for different applications. TBEDC is a relatively new compound and is still being studied for its potential applications.
科学的研究の応用
Tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been studied for its potential applications in a variety of scientific fields. It has been used as a catalyst for a variety of organic reactions, such as the enantioselective synthesis of chiral compounds, the synthesis of polymers, and the synthesis of polyurethanes. This compound has also been studied for its potential applications in biochemistry and medicine, such as its use as a chiral catalyst for the asymmetric synthesis of drugs and its potential use as a chiral drug itself.
作用機序
Tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been studied for its potential as a chiral drug, and its mechanism of action is still being investigated. It is believed that this compound acts as a prodrug, which is converted in the body to the active form of the drug. The active form of the drug is believed to act by binding to specific receptors in the body, which then trigger a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It is believed to act as a prodrug, which is converted in the body to the active form of the drug. The active form of the drug is believed to act by binding to specific receptors in the body, which then trigger a cascade of biochemical and physiological effects. These effects include the activation of certain enzymes, the modulation of certain hormones, and the regulation of certain metabolic pathways.
実験室実験の利点と制限
Tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several advantages and limitations as a research tool. One advantage is that this compound is a chiral compound, which means that it can be separated into its two enantiomers, the (R)- and (S)-forms, and used separately for different applications. This makes it a useful tool for the study of stereochemistry. Another advantage is that this compound is relatively easy to synthesize, making it a convenient research tool. However, this compound is a relatively new compound and is still being studied for its potential applications, so there is still much to be learned about its properties and potential uses.
将来の方向性
There are a number of potential future directions for the study of tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. These include further research into its mechanism of action, its potential applications in biochemistry and medicine, and its potential as a chiral drug. Other potential future directions include the development of new synthesis methods for this compound, the study of its potential toxicity, and the development of new analytical techniques to study its properties. Additionally, further research into the potential applications of this compound in industrial and commercial applications could lead to new products and processes.
合成法
Tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can be synthesized from the reaction of tert-butyl oxazolidine with ethylenediamine in the presence of a strong base such as potassium hydroxide. The reaction is carried out in an inert atmosphere at a temperature of 0-5°C. The reaction is carried out in two steps, first the conversion of tert-butyl oxazolidine to the corresponding N-tert-butyloxycarbonyl derivative, followed by the reaction of the N-tert-butyloxycarbonyl derivative with ethylenediamine to form this compound.
特性
IUPAC Name |
tert-butyl (4S)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8,13H2,1-5H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWFULJVQUSDY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CCN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)


![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)



![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)

